1-ethoxy-4-(3-phenoxypropoxy)benzene
Overview
Description
1-ethoxy-4-(3-phenoxypropoxy)benzene is a chemical compound that belongs to the family of aryl ether compounds. It is also known as EPPB and has a molecular weight of 348.43 g/mol. This compound has gained attention in the scientific community due to its potential applications in research and development.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(3-phenoxypropoxy)benzene involves binding to the PPARδ and GPR40 receptors. This binding activates downstream signaling pathways that regulate lipid and glucose metabolism. The compound has been shown to increase fatty acid oxidation and improve glucose tolerance in animal models. Therefore, it has potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethoxy-4-(3-phenoxypropoxy)benzene have been studied in animal models. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. It also improves glucose tolerance and insulin sensitivity. These effects are mediated through the activation of PPARδ and GPR40 receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethoxy-4-(3-phenoxypropoxy)benzene in lab experiments is its ability to selectively activate PPARδ and GPR40 receptors. This allows researchers to study the specific molecular mechanisms involved in lipid and glucose metabolism. However, one limitation is the potential toxicity of the compound. It has been shown to cause liver toxicity in animal models at high doses. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 1-ethoxy-4-(3-phenoxypropoxy)benzene. One area of research could be the development of analogs with improved potency and selectivity for the PPARδ and GPR40 receptors. Another area of research could be the investigation of the compound's potential therapeutic applications in the treatment of metabolic disorders. Finally, the potential toxicity of the compound should be further investigated to ensure its safety for use in lab experiments.
Conclusion
In conclusion, 1-ethoxy-4-(3-phenoxypropoxy)benzene is a chemical compound with potential applications in scientific research. Its ability to selectively activate PPARδ and GPR40 receptors makes it a valuable tool for studying the molecular mechanisms involved in lipid and glucose metabolism. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. Further research is needed to explore its potential therapeutic applications and to develop analogs with improved potency and selectivity.
Scientific Research Applications
1-ethoxy-4-(3-phenoxypropoxy)benzene has potential applications in scientific research due to its ability to act as a ligand for various receptors. It has been shown to bind to the peroxisome proliferator-activated receptor δ (PPARδ) and the G protein-coupled receptor 40 (GPR40). PPARδ is involved in the regulation of lipid metabolism, while GPR40 is involved in glucose homeostasis. Therefore, 1-ethoxy-4-(3-phenoxypropoxy)benzene can be used to study the molecular mechanisms involved in lipid and glucose metabolism.
properties
IUPAC Name |
1-ethoxy-4-(3-phenoxypropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-2-18-16-9-11-17(12-10-16)20-14-6-13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEAXKUVNSAOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-(3-phenoxypropoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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